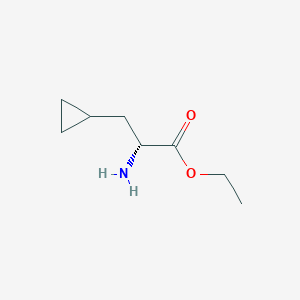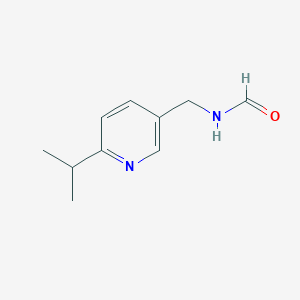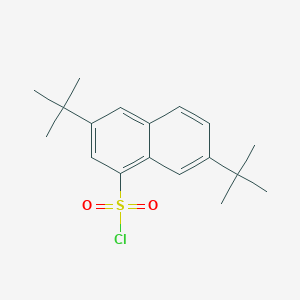![molecular formula C13H9N3O2 B12966826 Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-](/img/structure/B12966826.png)
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl- is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with a carboxylic acid group at the 3-position and a phenyl group at the 6-position. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a valuable subject of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl- typically involves the condensation of aminopyrazoles with β-dicarbonyl compounds, followed by cyclization. One common method involves the reaction of 3-aminopyrazole with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the intermediate pyrazolo[1,5-a]pyrimidine. This intermediate is then subjected to further functionalization to introduce the carboxylic acid and phenyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable is emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl- is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe. Its ability to emit light upon excitation makes it useful in imaging and diagnostic applications .
Medicine
In medicine, pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl- is investigated for its potential therapeutic properties. It has shown promise as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity .
Wirkmechanismus
The mechanism of action of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a triazole ring fused to the pyrimidine ring, exhibiting unique chemical properties.
Uniqueness
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl- stands out due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the carboxylic acid and phenyl groups allows for diverse functionalization and potential therapeutic applications .
Eigenschaften
Molekularformel |
C13H9N3O2 |
|---|---|
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
6-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)11-7-15-16-8-10(6-14-12(11)16)9-4-2-1-3-5-9/h1-8H,(H,17,18) |
InChI-Schlüssel |
JIZBPHQDEGGJFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN3C(=C(C=N3)C(=O)O)N=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




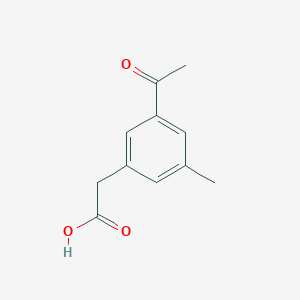
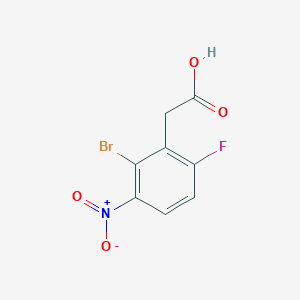

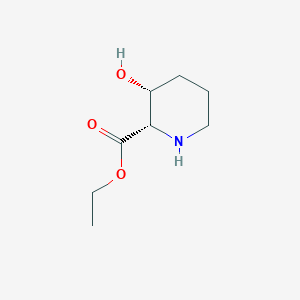

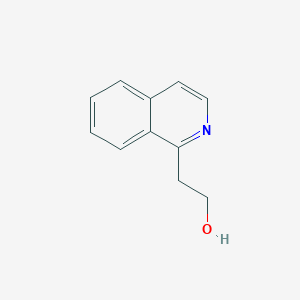


![1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B12966817.png)
